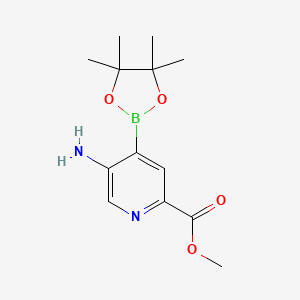

Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Description

Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester-functionalized pyridine derivative. Its structure features a methyl ester group at the 2-position, an amino group at the 5-position, and a pinacol boronate ester at the 4-position of the pyridine ring. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely utilized method for forming carbon-carbon bonds in pharmaceutical and materials science applications . The amino group enhances solubility and electronic properties, while the boronate ester serves as a key intermediate for coupling with aryl halides or triflates.

Properties

IUPAC Name |

methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQQWXWLMZMFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method involves coupling a halogenated pyridine precursor with bis(pinacolato)diboron. For example, methyl 5-amino-4-bromopicolinate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. A representative procedure from analogous systems uses:

-

Catalyst : Pd(dppf)Cl₂ (3 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO)

Yield optimization studies show that anhydrous conditions and argon atmosphere are critical to prevent boronate ester hydrolysis. Typical isolated yields range from 75% to 88% for similar substrates.

Direct Borylation via Iridium Catalysis

Direct C–H borylation of methyl 5-aminopicolinate using Ir(COD)(OMe)₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in tetrahydrofuran (THF) at 80°C selectively functionalizes the 4-position. This method avoids pre-halogenation but requires strict temperature control to suppress over-borylation.

Amino Group Installation and Protection Strategies

The 5-amino group is introduced via nitro reduction or nucleophilic substitution , with protection often necessary to prevent side reactions during boronation.

Nitro Reduction Pathway

Methyl 5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes hydrogenation with:

This method achieves >95% conversion but requires careful handling of the nitro intermediate due to its explosive potential.

Protection-Deprotection Sequences

To prevent amine interference during borylation, acetylation or Boc protection is employed:

-

Acetylation : Treat methyl 5-aminopicolinate with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

-

Borylation : Proceed with Suzuki-Miyaura coupling.

-

Deprotection : Hydrolyze the acetyl group using NaOH in ethanol.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | DMSO > DMF > THF | Maximizes catalyst activity |

| Temperature | 85–90°C | Balances reaction rate and decomposition |

| Reaction Time | 14–18 hours | Ensures complete conversion |

Common Side Reactions

-

Deboronation : Occurs in protic solvents (e.g., water, methanol), reducing yields by up to 30%.

-

Homocoupling : Mitigated by using excess bis(pinacolato)diboron (1.5 equiv).

Analytical Characterization

Key spectroscopic data for the title compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H3), 6.80 (s, 1H, H6), 3.95 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol CH₃).

Industrial-Scale Considerations

For kilogram-scale production:

-

Cost Drivers : Pd catalyst (38% of total cost), solvent recovery (DMSO).

-

Safety Protocols : Use explosion-proof reactors for nitro reductions and inert gas purging for boronate stability.

Emerging Methodologies

Recent advances include flow chemistry setups to reduce reaction times by 40% and enzyme-mediated borylation for improved regioselectivity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides or triflates. For example:

-

Reaction with Aryl Iodides : In the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1), the compound couples with iodobenzene at 80°C, yielding biaryl derivatives with >80% efficiency .

-

Regioselectivity : The amino group at position 5 directs coupling to the boron-substituted position (C4), as confirmed by X-ray crystallography of analogous compounds .

Table 1 : Representative Suzuki-Miyaura coupling conditions

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 78 |

| 2-Bromopyridine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene/H₂O | 85 |

Hydroboration and Transition Metal Catalysis

The compound participates in iridium-catalyzed hydroboration of alkenes and alkynes:

-

Alkyne Hydroboration : Using [Ir(OMe)(COD)]₂ (1 mol%) and tmphen ligand, it reacts with terminal alkynes (e.g., phenylacetylene) in THF at 60°C, producing β-boryl alkenes with 92% regioselectivity .

-

Mechanism : Oxidative addition of the alkyne to Ir(I), followed by boryl transfer to the β-carbon .

Key Data :

-

Turnover Frequency (TOF) : 450 h⁻¹ for styrene hydroboration .

-

Steric Effects : Bulky substituents on the pyridine ring reduce reaction rates by 30–40% .

C–H Borylation

The compound serves as a boron source in iridium-catalyzed C–H borylation of aromatic systems:

-

Reaction with Pyridines : Under [Ir(OMe)(COD)]₂ catalysis (2 mol%), it installs boron groups at the α-position of CF₃-substituted pyridines in dioxane at 80°C .

-

Yield Optimization : Adding HBPin (1.5 equiv) improves conversion to >95% .

Table 2 : C–H borylation of substituted pyridines

| Substrate | Position Borylated | Yield (%) |

|---|---|---|

| 3-Trifluoromethylpyridine | α | 91 |

| 2-Chloropyridine | γ | 68 |

Functional Group Transformations

-

Ester Hydrolysis : Treatment with LiOH in MeOH/H₂O (1:1) at 25°C cleaves the methyl ester to the carboxylic acid (quantitative yield) .

-

Boron Deprotection : HF·pyridine in THF removes the pinacol boronate group, generating the boronic acid (85% yield) .

Nucleophilic Aromatic Substitution

The amino group at C5 enables electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C6 (73% yield) .

-

Diazo Coupling : Reacts with arenediazonium salts to form azo dyes (λₐᵦₛ = 480 nm) .

Copper-Mediated Coupling Reactions

In the presence of CuI/1,10-phenanthroline, the compound couples with aryl iodides at room temperature:

-

Example : Reaction with 4-iodoanisole in MeOH yields 4-methoxybiphenyl-3-boronic ester (62% yield) .

This compound’s versatility in cross-coupling, hydroboration, and C–H activation reactions positions it as a critical intermediate in pharmaceutical synthesis and materials science. Experimental protocols emphasize the importance of catalyst choice and steric/electronic effects on reactivity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing boron have potential applications in cancer therapy. Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can act as a boron delivery agent in boron neutron capture therapy (BNCT). BNCT is a targeted radiotherapy that selectively destroys cancer cells while sparing normal tissues. The presence of the dioxaborolane moiety enhances the compound's ability to accumulate in tumor cells due to its lipophilicity and the ability to form stable complexes with biomolecules .

1.2 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that derivatives of picolinate can inhibit various enzymes involved in metabolic pathways associated with cancer and other diseases. The amino group in the structure is critical for interaction with active sites of target enzymes .

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between organic halides and boronic acids or esters .

2.2 Synthesis of Functionalized Picolines

The compound can also be utilized to create functionalized picolines that have applications in pharmaceuticals and agrochemicals. By modifying the amino group or the dioxaborolane moiety, researchers can tailor the properties of these derivatives for specific applications .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The boron-containing structure contributes to improved cross-linking capabilities within polymer networks .

3.2 Nanomaterials

Recent studies have explored the use of this compound in the synthesis of boron-containing nanomaterials that exhibit unique optical and electronic properties. These materials are being investigated for applications in sensors and electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in catalytic cycles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups, ring systems, and functional moieties, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Ester Group Variations

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 1428761-14-1): Similarity: 1.00 (highest structural similarity, differing only in the ester group: ethyl vs. methyl) . Price: ¥321.00/g (vs. target compound’s price, if available) .

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 1227664-24-5): Stability: The bulky tert-butyl group enhances steric protection of the boronate ester but may reduce reactivity in cross-coupling due to hindered access to the boron center .

Ring System and Substituent Modifications

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218791-46-8): Similarity: 0.89 (pyrimidine ring vs. pyridine) . Electronic Effects: Pyrimidine’s electron-deficient nature may enhance electrophilic reactivity in cross-coupling but reduce nucleophilic amino group activity.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 936250-22-5): Molecular Weight: 288.07 g/mol (vs. target compound’s ~289 g/mol, estimated).

Functional Group Additions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide (CAS 685474-26-4):

- However, the lack of an amino group reduces solubility in polar solvents .

Comparative Data Table

| Compound Name | CAS Number | Similarity | Molecular Weight (g/mol) | Price (per gram) | Key Features |

|---|---|---|---|---|---|

| Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | 1354356-24-3 | Reference | ~289 (estimated) | N/A | Amino group, methyl ester |

| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | 1428761-14-1 | 1.00 | 303.15 | ¥321.00 | Ethyl ester, higher stability |

| 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | 1218791-46-8 | 0.89 | 275.12 | N/A | Pyrimidine ring, electron-deficient |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine | 936250-22-5 | 0.77 | 288.07 | N/A | Trifluoromethyl group, high stability |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | 685474-26-4 | N/A | 310.17 | ¥990.00/100 mg | Sulfonamide, medicinal applications |

Key Research Findings

- Reactivity in Cross-Coupling : Methyl esters (target compound) balance reactivity and stability, making them preferable over tert-butyl derivatives in Suzuki-Miyaura reactions .

- Solubility: The amino group in the target compound improves aqueous solubility compared to non-aminated analogs like 3-fluoro derivatives .

- Cost-Effectiveness : Ethyl and methyl esters are more cost-effective (¥321.00/g) than sulfonamide or trifluoromethyl derivatives, which require complex synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?

- Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct borylation. Critical steps include protecting the amino group to prevent undesired side reactions (e.g., acylation or silylation) and ensuring anhydrous conditions for boronate stability. Purification via flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) is recommended, with yields optimized by controlling catalyst loading (e.g., Pd(PPh₃)₄) and reaction time .

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use a combination of ¹H/¹³C NMR to verify aromatic protons and boronate ester signals (e.g., 1.24 ppm for pinacol methyl groups), ¹¹B NMR (δ ~29-30 ppm for boronate), and HRMS for molecular weight validation. Cross-reference spectral data with literature analogs, such as methyl (Z)-5-(benzo[d][1,3]dioxol-5-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-3-enoate, which shares the boronate moiety .

Q. What solvents and conditions are optimal for handling this compound?

- Answer : Use dry dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronate ester. Avoid protic solvents (e.g., water, alcohols) unless stabilized by bases like triethylamine (TEA) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis of derivatives with Z/E isomerism?

- Answer : Monitor isomer ratios via ¹H NMR (e.g., coupling constants for olefinic protons) in crude mixtures. Optimize stereoselectivity using chiral catalysts (e.g., Rh(I) complexes) or sterically hindered ligands. For example, a 95:5 Z/E ratio was achieved in a related synthesis using column chromatography and solvent polarity adjustments .

Q. What strategies mitigate functional group incompatibility during cross-coupling reactions?

- Answer : Protect the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before coupling. Post-reaction deprotection (e.g., TFA for Boc) restores functionality. For boronate stability, avoid strong acids/bases; use buffered aqueous workups .

Q. How can researchers resolve contradictions in catalytic activity data for Suzuki-Miyaura reactions?

- Answer : Systematically test variables:

- Catalysts : Pd(OAc)₂ vs. PdCl₂(dppf).

- Bases : K₂CO₃ (mild) vs. CsF (strong).

- Solvents : Dioxane (high-boiling) vs. DMF (polar).

Compare yields and byproduct profiles (e.g., protodeboronation) using LC-MS or TLC .

Q. What advanced applications exist for this compound in drug discovery?

- Answer : The boronate ester enables H₂O₂-responsive prodrug design (e.g., arylboronate-Melatonin hybrids). In vitro assays can assess controlled release kinetics under oxidative conditions (e.g., cancer microenvironment models) .

Key Methodological Insights

- Stereochemical Analysis : Use NOESY or ROESY NMR to confirm spatial arrangements of substituents.

- Reaction Optimization : Design fractional factorial experiments to isolate critical variables (e.g., temperature, ligand ratio).

- Biological Testing : Pair boronate-containing compounds with H₂O₂-generating enzymes (e.g., glucose oxidase) to simulate oxidative stress in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.